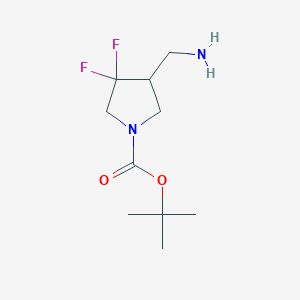

![molecular formula C28H30FN5O2S B2520615 N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-26-3](/img/structure/B2520615.png)

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

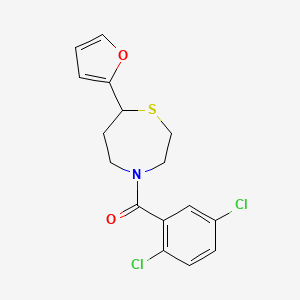

The compound is a complex organic molecule that contains several functional groups, including a fluoroanilino group, a sulfanyl group, a phenyl group, a triazol group, and an adamantane-1-carboxamide group. Each of these groups contributes to the overall properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, for example, would add a degree of rigidity to the molecule, while the adamantane group could influence its three-dimensional shape .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane group could impact its solubility, while the various functional groups could influence its acidity or basicity .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

One area of application for compounds related to the adamantine family, including N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, is in the synthesis and characterization of novel polyamides and polyimides. For instance, novel polyamides and polyimides have been synthesized using adamantane-type cardo dicarboxylic acids and diamines under specific reaction conditions. These polymers exhibit high glass transition temperatures, good solubility in polar and less polar solvents, and excellent thermal stability, making them suitable for high-performance materials applications (Liaw et al., 1999), (Liaw & Liaw, 2001).

Antimicrobial and Antiviral Properties

Compounds structurally related to N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide have been evaluated for their antimicrobial and antiviral properties. For example, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have shown potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity in in vivo models (Al-Abdullah et al., 2014). Furthermore, the antiviral activities of M2-S31N channel blockers, which include adamantanes, have been characterized against influenza A virus infections, highlighting the potential of these compounds as antiviral drug candidates (Ma et al., 2016).

Material Science Applications

In the field of materials science, compounds with adamantane structures have been utilized in the synthesis of nanoscale objects for atomic force microscopy (AFM) applications and electroactive polymers. For instance, 1,3,5,7-tetrasubstituted adamantanes have been designed for AFM applications, demonstrating their potential as chemically well-defined nanoscale objects for the calibration of AFM tips (Li et al., 2003). Additionally, electroactive aromatic polyamides and polyimides incorporating adamantylphenoxy-substituted triphenylamine units have shown promising properties for electrochromic devices, with good electrochemical and electrochromic stability (Hsiao et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN5O2S/c29-21-6-8-22(9-7-21)31-25(35)17-37-27-33-32-24(34(27)23-4-2-1-3-5-23)16-30-26(36)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,36)(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLPLWHFCNSDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

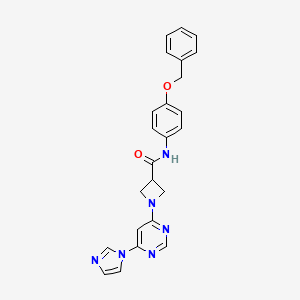

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)